Brompheniramine

Catalog No.
S585741
CAS No.
86-22-6
M.F
C16H19BrN2
M. Wt
319.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brompheniramine

CAS Number

86-22-6

Product Name

Brompheniramine

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3

InChI Key

ZDIGNSYAACHWNL-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2

Solubility

Freely soluble (maleate salt)
Soluble in dilute acids
In water, 2,370 mg/L at 25 °C (est)

Synonyms

Brompheniramine, Brompheniramine Maleate, Brompheniramine Maleate (1:1), Chlorphed, Dimetane, Dimetane Ten, Dimetane-Ten, Dimetapp Allergy, Maleate, Brompheniramine, Oraminic 2, Oraminic-2, p Bromdylamine, p-Bromdylamine, para Bromdylamine, para-Bromdylamine

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2

Mechanism of Action in Allergic Rhinitis:

Brompheniramine is primarily studied for its antihistamine properties. It works by competitively blocking histamine H1 receptors, preventing histamine from binding and triggering allergic reactions. Histamine release, caused by allergens, leads to symptoms like runny nose, sneezing, and itchy eyes. Brompheniramine's ability to block these receptors effectively alleviates these symptoms in allergic rhinitis patients [].

Efficacy Studies:

Clinical trials have compared brompheniramine's efficacy to other antihistamines and placebo. Studies have shown it to be significantly more effective than placebo in reducing total symptom severity and nasal symptom severity in patients with allergic rhinitis [, ]. However, research also suggests that newer generation antihistamines might offer similar or better efficacy with fewer side effects [].

Safety and Side Effects Research:

While brompheniramine is generally considered safe, research focuses on potential adverse effects, particularly in specific populations. Studies have investigated its safety in children [] and potential interactions with other medications []. Additionally, research explores rare side effects like liver injury, although evidence suggests these occurrences are extremely uncommon [].

Ongoing Research:

Despite its established use, research on brompheniramine continues to explore its potential applications and limitations. Ongoing studies investigate its effectiveness in combination therapies with other medications for various conditions []. Additionally, research explores the pharmacological profile of brompheniramine to understand its potential for further development or repurposing [].

Physical Description

Solid

Color/Form

Oily liquid with slightly yellow colo

XLogP3

3.5

Boiling Point

149.5 °C at 5.00E-01 mm Hg
150 °C at 0.5 mm Hg

LogP

3.4
log Kow = 4.06 (est)

Odor

Characteristic amine-like

Melting Point

25 °C
<25°C

Related CAS

980-71-2 (maleate (1:1))

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.63X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

86-22-6
980-71-2

Associated Chemicals

Brompheniramine maleate; 980-71-2

Wikipedia

Brompheniramine

Drug Warnings

Like other antihistamines, brompheniramine and dexbrompheniramine should not be used in premature or full-term neonates. Conventional or extended-release preparations of brompheniramine maleate should be used in children younger than 2 or 6 years of age, respectively, only under the direction of a clinician. Brompheniramine maleate should not be used for self-medication in children younger than 6 years of age.
Overdosage and toxicity (including death) have been reported in children younger than 2 years of age receiving nonprescription (over-the-counter, OTC) preparations containing antihistamines, cough suppressants, expectorants, and nasal decongestants alone or in combination for relief of symptoms of upper respiratory tract infection. There is limited evidence of efficacy for these preparations in this age group, and appropriate dosages (i.e., approved by the US Food and Drug Administration (FDA)) for the symptomatic treatment of cold and cough have not been established. Therefore, FDA stated that nonprescription cough and cold preparations should not be used in children younger than 2 years of age; the agency continues to assess safety and efficacy of these preparations in older children. Meanwhile, because children 2-3 years of age also are at increased risk of overdosage and toxicity, some manufacturers of oral nonprescription cough and cold preparations recently have agreed to voluntarily revise the product labeling to state that such preparations should not be used in children younger than 4 years of age. Because FDA does not typically request removal of products with previous labeling from pharmacy shelves during a voluntary label change, some preparations will have the new recommendation ("do not use in children younger than 4 years of age"), while others will have the previous recommendation ("do not use in children younger than 2 years of age"). FDA recommends that parents and caregivers adhere to the dosage instructions and warnings on the product labeling that accompanies the preparation if administering to children and consult with their clinician about any concerns. Clinicians should ask caregivers about use of nonprescription cough and cold preparations to avoid overdosage.
Some patients, especially children, receiving antihistamines may experience paradoxical excitement characterized by restlessness, insomnia, tremors, euphoria, nervousness, delirium, palpitation, and even seizures. /Antihistamine drugs/
Adverse effects, which vary in incidence and severity with the individual drug, are caused by all antihistamines, although serious toxicity rarely occurs. Individual patients vary in their susceptibility to the adverse effects of these drugs, and such effects may disappear despite continued therapy. Geriatric patients may be particularly susceptible to dizziness, sedation, and hypotension. Most mild reactions may be relieved by a reduction in dosage or changing to another antihistamine. /Antihistamine drugs/
For more Drug Warnings (Complete) data for BROMPHENIRAMINE (17 total), please visit the HSDB record page.

Biological Half Life

the pharmacokinetics and antihistaminic effect of brompheniramine in seven normal adults /were assessed/. ... The mean serum half-life value was 24.9 +/- 9.3 hr ...
In healthy adults, the half-life of brompheniramine reportedly ranges from 11.8-34.7 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

REACTION OF ALPHA-(P-BROMOPHENYL)-2-PYRIDINE-ACETONITRILE WITH SODAMIDE FOLLOWED BY CONDENSATION WITH 2-CHLORO-N,N-DIMETHYLETHYLAMINE, CONVERSION TO THE CORRESPONDING ACID, AND DECARBOXYLATION BY TREATMENT WITH SULFURIC ACID
ALPHA-(P-BROMOPHENYL)-2-PYRIDINE-ACETONITRILE IS CONVERTED TO ITS SODIUM DERIV.../WHICH/ IS...CONDENSED WITH 2-CHLORO-N,N-DIMETHYLETHYLAMINE. RESULTING NITRILE...CONVERTED TO ITS CORRESPONDING ACID.../&/ DECARBOXYLATED... MIXT /MADE/ ALKALINE, BROMPHENIRAMINE BASE...EXTRACTED & REACTED WITH...MALEIC ACID. /MALEATE/
Preparation from alpha-(p-bromophenyl)-alpha-(beta-dimethylaminoethyl)-2-pyridylacetonitrile: Sperber et al., US 2567245 (1951); US 2676964 (1954 to Schering).

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-: INACTIVE

Analytic Laboratory Methods

Analyte: brompheniramine maleate; matrix: general sample; procedure: thin-layer chromatography /brompheniramine maleate/
Analyte: brompheniramine maleate; procedure: gas-liquid chromatography /brompheniramine maleate/
Analyte: brompheniramine maleate; matrix: pharmaceutical preparation; procedure: high-pressure liquid chromatography /brompheniramine maleate/
Analyte: brompheniramine; matrix: pharmaceutical preparation (tablet), urine; procedure: high-performance liquid chromatography with chemiluminescence detection; limit of detection: 140 ng/mL
For more Analytic Laboratory Methods (Complete) data for BROMPHENIRAMINE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: brompheniramine maleate; matrix: blood, urine; procedure: gas chromatography /brompheniramine maleate/
Analyte: brompheniramine; matrix: blood (plasma), urine; procedure: capillary zone electrophoresis with ultraviolet detection at 214 nm
Analyte: brompheniramine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 2 ng/mL
Analyte: brompheniramine; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with diode array detection and ultraviolet detection at 226 nm; limit of detection: <120 ng/mL
For more Clinical Laboratory Methods (Complete) data for BROMPHENIRAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Preparations containing brompheniramine maleate generally should be stored in tight, light-resistant containers at a controlled room temperature between 15 - 30 °C.

Interactions

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/
Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/
Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/
Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/
For more Interactions (Complete) data for BROMPHENIRAMINE (6 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT /BROMPHENIIRAMINE MALEATE/

Dates

Modify: 2023-08-15

Determination of brompheniramine enantiomers in rat plasma by cation-selective exhaustive injection and sweeping cyclodextrin modified electrokinetic chromatography method

Yaqi Yao, Yu Zhao, Xue Zhang, Jia Yu, Xingjie Guo
PMID: 29756294   DOI: 10.1002/elps.201800138

Abstract

A method consisting of cation-selective exhaustive injection and sweeping (CSEI-sweeping) as online preconcentration followed by a cyclodextrin modified electrokinetic chromatography (CDEKC) enantioseparation has been developed for the simultaneous determination of two brompheniramine enantiomers in rat plasma. In this method, analytes were electrokinetically injected at a voltage of 8 kV for 80 s in a fused-silica capillary. Prior to the injection, the capillary was rinsed with 50 mM phosphate buffer of pH 3.5, followed by a plug of a higher conductivity buffer (150 mM phosphate pH 3.5, 20 psi, 6 min) and a plug of water (0.5 psi, 5 s). Separation was carried out applying -20 kV in 50 mM phosphate buffer, pH 3.5, containing 10% v/v ACN and 30 mg/mL sulfated-β-cyclodextrin (S-β-CD). Analytical signals were monitored at 210 nm. The detection sensitivity of brompheniramine enantiomers was enhanced by about 2400-fold compared to the normal injection mode (hydrodynamic injection for 3 s at 0.5 psi, with a BGE of 50 mM phosphate buffer containing 20 mg/mL S-β-CD at pH 3.5), and LLOQ of two enantiomers were both 0.0100 μg/mL. In addition, this method had fairly good repeatability and showed promising capabilities in the application of stereoselective pharmacokinetic investigations for brompheniramine enantiomers in rat.


Subcutaneous brompheniramine for cutaneous analgesia in rats

Chong-Chi Chiu, Jen-Yin Chen, Yu-Wen Chen, Jhi-Joung Wang, Ching-Hsia Hung
PMID: 31319069   DOI: 10.1016/j.ejphar.2019.172544

Abstract

Brompheniramine as an antihistamine blocked sodium channels, and local anesthetics by blocking sodium channels produced the local anesthetic effects. The authors aimed to assess local anesthetic quality and duration of brompheniramine when compared to the local anesthetic mepivacaine. After rats were shaved and injected subcutaneously on the dorsal skin, the panniculus reflex, induced via applying a noxious pinprick to the skin (injected area), was scored. The dose-response curve and nociceptive block duration of brompheniramine were constructed and compared with mepivacaine. The cutaneous analgesic effects in both brompheniramine and mepivacaine groups were concentration-dependent. On the basis of the amount required to produce a 50% block effect (ED
, 50% effective dose), the drug's potency was brompheniramine (0.89 [0.82-0.96] μmol) better than mepivacaine (2.45 [2.17-2.76] μmol) (P < 0.01). Full recovery time of brompheniramine was more prolonged than mepivacaine's (P < 0.01) on infiltrative cutaneous analgesia when comparing ED
s, ED
s and ED
s. Our preclinical data demonstrated that subcutaneous brompheniramine induces dose-relatedly analgesic effects, and brompheniramine induces prolonged analgesic duration when compared with mepivacaine. Brompheniramine also provokes better cutaneous analgesia than mepivacaine.


Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years

Sudam Pathirana, Shyamalie Jayawardena, Suzanne Meeves, Gary A Thompson
PMID: 29136286   DOI: 10.1002/jcph.1037

Abstract

Two pediatric studies characterized brompheniramine and chlorpheniramine pharmacokinetics in a total of 72 subjects, aged 2 to 17 years. A single age-/weight-based oral dose, ranging from 1 to 4 mg, was administered with 2 to 6 oz of water at least 2 hours after a light breakfast. Plasma samples were obtained before and for 72 hours after dosing and analyzed using high-pressure liquid chromatography-tandem mass spectrometry. Pharmacokinetic parameters were estimated using noncompartmental methods; relationships with age were assessed using linear regression. Results indicated that for brompheniramine and chlorpheniramine, C
was similar across age groups, although it tended to occur earlier in the youngest group. AUC was ∼15% to 30% higher in the oldest age group. As expected, CL
and V
/F increased with age; however, following allometric scaling, no age-related differences existed. Because the increase with age for both parameters was similar, no age-related differences in t
existed (∼15 hours). Overall, the single doses were well tolerated. Sedation was the most common reported AE and appeared to be more prevalent in the 2- to 5-year-old group. Overall, these results indicate that an age/weight dosing nomogram using a 4-fold range of doses achieves similar C
and AUC.


Hydroxypropyl β-cyclodextrin nanohybrid monoliths for use in capillary electrochromatography with UV detection: application to the enantiomeric separation of adrenergic drugs, anticholinergic drugs, antidepressants, azoles, and antihistamine

Li Zhou, Liangzhao Cai, Jia Lun, Min Zhao, Xingjie Guo
PMID: 32518977   DOI: 10.1007/s00604-020-04317-4

Abstract

Two kinds of hydroxypropyl β-cyclodextrin nanohybrid monoliths were synthesized and applied in capillary electrochromatography with UV detection. One column was fabricated by concurrently using glycidyl methacrylate-bonded hydroxypropyl β-cyclodextrin (GMA-HP-β-CD), sodium 3-mercaptopropanesulphonate, and alkoxysilanes in the "one-pot" process. The other was prepared by free radical polymerization of GMA-HP-β-CD, vinylmethylcyclosiloxane, ethylene dimethacrylate, and 2-acrylamido-2-methyl propane sulfonic acid. Compared to the former hybrid monolith, the latter one displayed improved enantiomeric separation. For ten adrenergic drugs, six anticholinergic drugs, two antidepressants, six azoles, and one antihistamine enantiomeric separation was obtained on the monolith synthesized by free radical polymerization. Twelve out of twenty-five drugs were baseline-separated. Especially, anisodamine with two chiral centers was successfully separated with resolution values of 3.06, 2.11, and 2.17. The nanohybrid monoliths were characterized by optical microscopy, scanning electron microscopy, FT-IR, nitrogen adsorption analysis, and thermogravimetric analysis. Relative standard deviation values less than 5% were obtained through run-to-run, day-to-day, and column-to-column investigations (n = 3). Graphical abstract Schematic representation of two kinds of hydroxypropyl β-cyclodextrin nanohybrid monoliths based on "one-pot" approach (route I) and free radical polymerization approach (route II), respectively.


ATR-FTIR spectroscopy and μ-EDXRF spectrometry monitoring of enamel erosion caused by medicaments used in the treatment of respiratory diseases

Raimundo Nonato Silva Gomes, Tanmoy T Bhattacharjee, Luis Felipe C S Carvalho, Luís Eduardo Silva Soares
PMID: 29134721   DOI: 10.1002/jemt.22970

Abstract

Medicaments essential for alleviation of diseases may sometime adversely affect dental health by eroding the enamel, owing to their acidic nature. It is therefore highly desirable to be able to detect these effects quickly and reliably. In this study, we evaluated the erosive capacity of four most commonly prescribed respiratory disease syrup medicaments on enamel using micro-energy-dispersive X-ray fluorescence spectrometry (µ-EDXRF) and attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR). Fifty-five enamel fragments obtained from 30 bovine teeth were treated with artificial saliva (S), acebrofilin hydrochloride (AC), ambroxol hydrochloride (AM), bromhexine hydrochloride (BR), and salbutamol sulfate (SS); by immersing in 3 mL of respective solutions for 1 min, three times a day at intervals of 1 hr, for 5 days. µ-EDXRF analysis of enamel surface did not reveal significant erosion caused by the medications. However, ATR-FTIR showed a detectable shift in the phosphate (PO
) antisymmetric stretching mode (ν
) at ∼985 cm
for AM, BR, and SS, indicating erosion. Multivariate statistical analysis showed that AC, AM, SS, and BR could be classified with 70%, 80%, 100%, and 100% efficiency from S (control), further highlighting the ability of ATR-FTIR to identify degree of erosion. This suggests ATR-FTIR may be used to rapidly and nondestructively investigate erosive effects of medicaments.


Brompheniramine as a novel probe for indirect UV detection and its application for the capillary electrophoresis of adamantane drugs

Pornpan Prapatpong, Brompoj Prutthiwanasan, Nantana Nuchtavorn, Sawanya Buranaphalin, Leena Suntornsuk
PMID: 28087893   DOI: 10.1002/jssc.201601162

Abstract

Brompheniramine, an antihistamine drug, was employed as a novel UV probe for capillary electrophoresis with indirect UV detection of adamantane drugs (memantine, amantadine, and rimantadine). The probe possesses high molar absorptivity of 24 × 10
L/mol cm at 6 mM, which enables the measurement of these nonchromophore analytes without derivatization. The simple background electrolyte (10 mM sodium dihydrogen phosphate (pH 5.0) containing 5 mM brompheniramine and 6 mM β-cyclodextrin) provided the separation of the analytes in a short time (7.5 min). Under these conditions, brompheniramine had similar mobility to that of the analyte ions resulting in symmetric peaks with minimal electrodispersion. The analytes displace the probe at a one-to-one ratio with transfer values close to unity. β-Cyclodextrin played a role in the resolution of the structurally similar adamantane derivatives. Method validation showed good linearity (r
> 0.98), precision (%RSD ≤ 3.30), and accuracy (recoveries ranging from 98 to 109%). The proposed method was successfully applied to determine the adamantane content in pharmaceutical products.


Reduction of interferences in the analysis of Children's Dimetapp using ultraviolet spectroscopy data and target factor analysis

Huggins Z Msimanga, Truong Thach Ho Lam, Nathaniel Latinwo, Mihyang Kristy Song, Newsha Tavakoli
PMID: 29128750   DOI: 10.1016/j.saa.2017.11.012

Abstract

A calibration matrix has been developed and successfully applied to quantify actives in Children's Dimetapp®, a cough mixture whose active components suffer from heavy spectral interference. High-performance liquid chromatography/photodiode array instrument was used to identify the actives and any other UV-detectable excipients that might contribute to interferences. The instrument was also used to obtain reference data on the actives, instead of relying on the manufacturer's claims. Principal component analysis was used during the developmental stages of the calibration matrix to highlight any mismatch between the calibration and sample spectra, making certain that "apples" were not compared with "oranges". The prediction model was finally calculated using target factor analysis and partial least squares regression. In addition to the actives in Children's Dimetapp® (brompheniramine maleate, phenylephrine hydrogen chloride, and dextromethorphan hydrogen bromide), sodium benzoate was identified as the major and FD&C Blue #1, FD&C Red #40, and methyl anthranilate as minor spectral interferences. Model predictions were compared before and after the interferences were included into the calibration matrix. Before including interferences, the following results were obtained: brompheniramine maleate=481.3mgL
±134% RE; phenylephrine hydrogen chloride=1041mgL
±107% RE; dextromethorphan hydrogen bromide=1571mgL
±107% RE, where % RE=percent relative error based on the reference HPLC data. After including interferences, the results were as follows: brompheniramine maleate=196.3mgL
±4.4% RE; phenylephrine hydrogen chloride=501.3mgL
±0.10% RE; dextromethorphan hydrogen bromide=998.7mgL
±1.6% RE as detailed in Table 6.


Chiral separation of brompheniramine enantiomers by recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector

Panliang Zhang, Xiaojuan Xie, Kewen Tang, Weifeng Xu
PMID: 27080368   DOI: 10.1002/jssc.201501240

Abstract

A recycling high-speed countercurrent chromatography protocol was proposed for the enantioseparation of brompheniramine by employing β-cyclodextrin derivatives as a chiral selector. The two-phase solvent system of n-hexane/isobutyl acetate/0.10 mol/L phosphate buffer solution with a volume ratio of 2:4:6 was selected by a series of extraction experiments. Factors that affected the distribution of the enantiomers over the two-phase system (e.g., the type and concentration of β-cyclodextrin derivatives = pH value of the aqueous solution, and the separation temperature) were also investigated. In addition, the theory of thermodynamics is applied to verify the feasibility of the enantioseparation process and the corresponding results demonstrate that this separation process is feasible. The optimized conditions include carboxymethyl-β-cyclodextrin concentration of 0.010 mol/L, pH of 7.5, and temperature of 5°C. Under the optimal conditions, the purities of both monomer molecules were over 99%, and the recovery yields were 88% for (+)-brompheniramine and 85% for (-)-brompheniramine, respectively.


Explore Compound Types